molecular formula C13H19N5O4S B2440749 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propane-1-sulfonamide CAS No. 1396881-18-7

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propane-1-sulfonamide

Cat. No.: B2440749
CAS No.: 1396881-18-7
M. Wt: 341.39
InChI Key: DKIFTFMJRYTDRZ-UHFFFAOYSA-N
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Description

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H19N5O4S and its molecular weight is 341.39. The purity is usually 95%.
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Biological Activity

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H22N4O3S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a sulfonamide group, which is known for its broad spectrum of biological activities including antibacterial, antitumor, and enzyme inhibition properties.

Antimicrobial Activity

Sulfonamides are known to exhibit antimicrobial effects primarily through the inhibition of bacterial folic acid synthesis. The presence of the tetrazole moiety in this compound may enhance its interaction with bacterial enzymes involved in metabolic pathways.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus20
This compoundVarious strainsTBDTBD

Antitumor Activity

Recent studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The tetrazole ring may play a crucial role in binding to target proteins involved in cancer progression.

Case Study: In Vivo Studies

In a study examining the effects of related tetrazole derivatives on tumor models, it was found that these compounds significantly reduced tumor size and enhanced survival rates in treated animals compared to controls. The specific effects of this compound remain to be fully elucidated but are anticipated to follow similar trends based on structural activity relationships observed in related compounds .

Enzyme Inhibition

Sulfonamides are also recognized for their ability to inhibit various enzymes. Preliminary studies suggest that this compound may inhibit carbonic anhydrase and urease, which are critical in various physiological processes.

Table 2: Enzyme Inhibition Potency

Enzyme TypeIC50 (µM)Reference
Carbonic AnhydraseTBDTBD
UreaseTBDTBD

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity profile is essential for evaluating the therapeutic potential of any new drug candidate. Although specific data for this compound is limited, related sulfonamides often exhibit moderate bioavailability with renal excretion being a primary route.

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S/c1-3-10-23(20,21)14-11-4-6-12(7-5-11)18-13(19)17(15-16-18)8-9-22-2/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIFTFMJRYTDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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